

Citreoviridin-13C23: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Citreoviridin-13C23

Cat. No.: B15134970

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citreoviridin, a mycotoxin produced by several species of *Penicillium* and *Aspergillus*. Particular focus is given to the application of its uniformly carbon-13 labeled analogue, **Citreoviridin-13C23**, as an internal standard in advanced analytical methodologies. This document consolidates key information on its chemical properties, biosynthesis, biological activity, and the experimental protocols essential for its study.

Introduction

Citreoviridin is a neurotoxic mycotoxin that has been implicated in "yellow rice" disease, a condition historically linked to cardiac beriberi in Japan.[1][2] It is a secondary metabolite produced by fungi such as *Penicillium citreonigrum*, *Aspergillus terreus*, and *Eupenicillium ochrosalmoneum*, which can contaminate staple foods like rice, corn, and other cereals.[3][4] The toxin's primary mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to severe cellular energy deficits.[5]

The study of Citreoviridin, from its detection in food sources to its toxicological effects, relies on precise and accurate quantification. This is often complicated by matrix effects in complex samples. **Citreoviridin-13C23**, a stable isotope-labeled version of the molecule where all 23 carbon atoms are replaced with the ¹³C isotope, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its identical chemical and physical properties to the native compound, but distinct mass, allow for the correction of matrix-induced signal

suppression or enhancement and variations in sample preparation recovery, leading to highly accurate quantification.

Chemical and Physical Properties

Citreoviridin is a polyene mycotoxin characterized by a distinctive yellow color. Its structure features a conjugated tetraene system, an α -pyrone ring, and a substituted tetrahydrofuran ring.

Table 1: Chemical and Physical Properties of Citreoviridin

Property	Value	Source
Molecular Formula	C ₂₃ H ₃₀ O ₆	
Molar Mass	402.487 g·mol ⁻¹	
IUPAC Name	6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one	
CAS Number	25425-12-1	
Melting Point	107-111 °C	
Solubility	DMSO: 10 mg/ml; Ethanol: 10 mg/ml	
Appearance	Yellow to orange powder	

Table 2: ¹³C-NMR Spectroscopic Data for Citreoviridin

Carbon No.	Chemical Shift (δ , ppm)
1	18.5
2	34.1
3	87.2
4	77.9
5	88.1
6	131.2
7	138.1
8	125.9
9	134.5
10	129.8
11	133.5
12	130.4
13	135.2
14	162.1
15	98.3
16	170.2
17	108.2
18	163.9
19	12.8
20	25.4
21	10.1
22	12.9
23	56.4

Note: Data is compiled from typical values for polyketides and may vary slightly based on solvent and experimental conditions. A definitive list from a single source for all 23 carbons was not available in the provided search results.

For **Citreoviridin-13C23**, the chemical shifts would be identical, but all carbon signals would exhibit coupling to adjacent ^{13}C atoms. The molecular weight would be approximately $425.55 \text{ g}\cdot\text{mol}^{-1}$ ($402.487 + 23 * (1.00335)$).

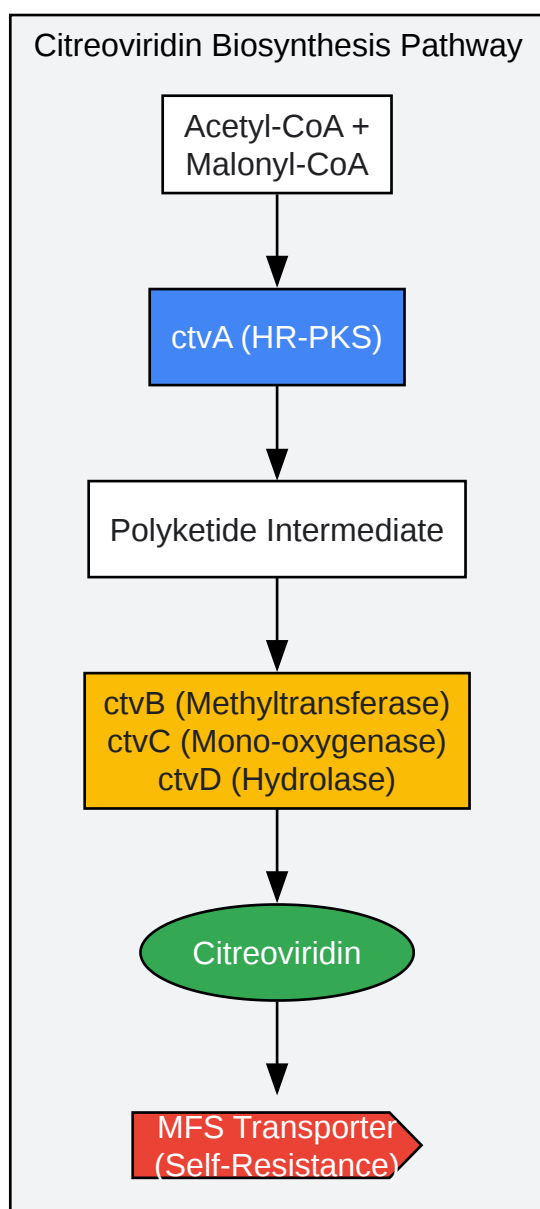
Biosynthesis

The biosynthesis of Citreoviridin in fungi like *P. citreonigrum* and *A. terreus* is governed by a dedicated gene cluster. This cluster contains the genes encoding the enzymes necessary for its assembly from simple precursors. The core of the molecule is synthesized by a highly reducing polyketide synthase (HR-PKS).

The key genes identified in the Citreoviridin (ctv) biosynthesis cluster are:

- ctvA: A highly reducing polyketide synthase (HR-PKS) responsible for the formation of the polyketide backbone.
- ctvB: A methyltransferase.
- ctvC: A flavin-dependent mono-oxygenase.
- ctvD: A hydrolase.

These four genes are considered sufficient for the formation of the Citreoviridin molecule. The cluster may also contain genes for self-resistance, such as an extra copy of the F1-ATPase β -subunit gene (ctvE), the target of the toxin, and a putative MFS transporter that may be involved in its efflux.



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Caption: Citreoviridin biosynthesis pathway.

Biological Activity and Toxicology

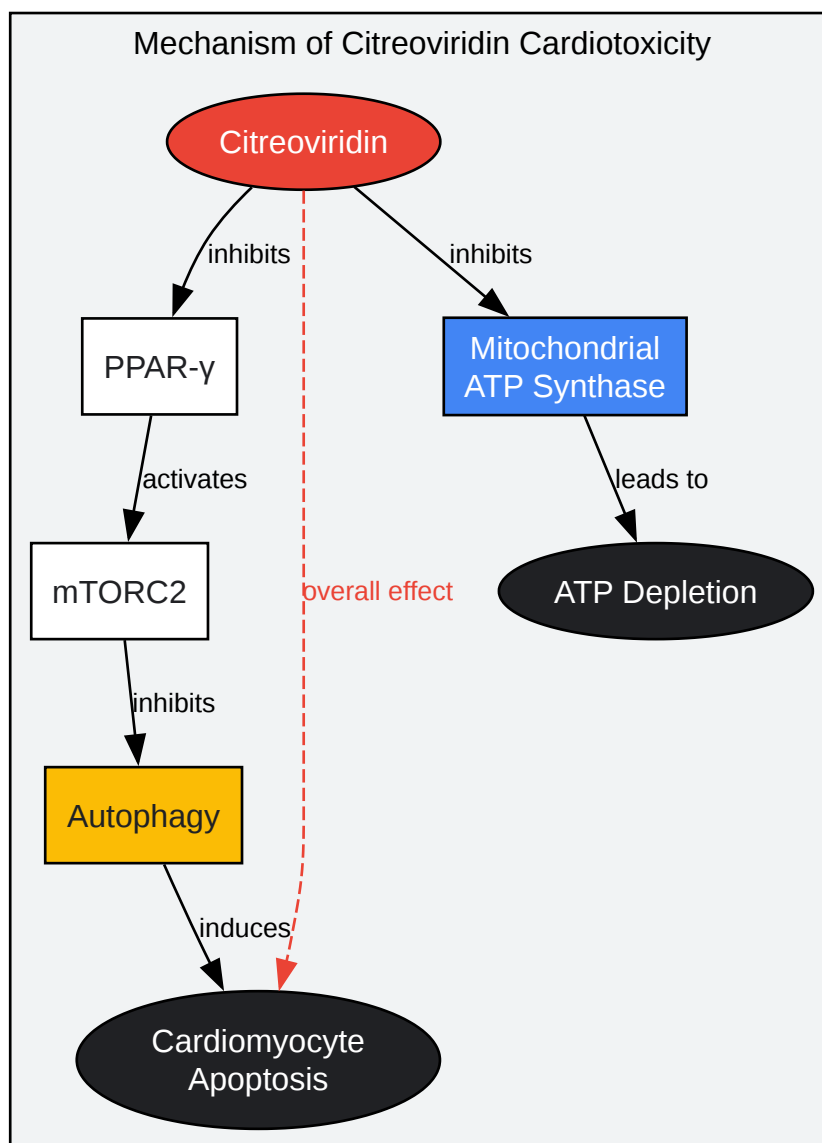
Citreoviridin is a potent neurotoxin that primarily targets the mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production. Inhibition of this enzyme leads to a rapid depletion of ATP, which is particularly detrimental to high-energy-demand tissues like the central nervous system and the heart.

The toxic effects manifest as respiratory and cardiovascular failures. Symptoms in animal models include decreased motor activity, hypothermia, paralysis, convulsions, and ultimately, respiratory arrest. Its association with cardiac beriberi suggests a link to thiamine deficiency, although the exact mechanism of this interaction is not fully elucidated.

Table 3: Toxicological Data for Citreoviridin

Parameter	Value	Species	Route	Source
LD ₅₀	3.6-11.8 mg/kg	Mouse	Subcutaneous	
LD ₅₀	7.5 mg/kg	Mouse	Intraperitoneal	
LD ₅₀	37.5 mg/kg	1-day-old Chicken	Oral	
Acute Effects	Respiratory failure, cardiovascular failure, CNS depression, paralysis	Rabbit, Mouse	Intravenous, Intraperitoneal, Subcutaneous	

Recent studies suggest a cardiotoxic mechanism involving the PPAR- γ -mTORC2-autophagy pathway. Citreoviridin was found to inhibit the transcriptional activity of PPAR- γ , leading to apoptosis in cardiomyocytes.



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Caption: Signaling pathway of Citreoviridin-induced cardiotoxicity.

Experimental Protocols

Production and Extraction of Citreoviridin

This protocol is based on the methodology described for the production of Citreoviridin from *Penicillium citreonigrum*.

- Fungal Cultivation:

- Prepare Yeast Extract Sucrose (YES) liquid medium (4 g/L yeast extract, 20 g/L sucrose in distilled water).
- Inoculate 500 mL of YES medium in culture flasks with spores of *P. citreonigrum*.
- Incubate the culture for 8 days at 25 °C in stationary conditions.
- Extraction:
 - Separate the mycelium from the liquid medium by filtration.
 - Extract both the mycelium and the liquid medium separately with chloroform.
 - Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain a crude extract. A significant portion of the toxin (around 74.3%) is typically found in the mycelia.
- Purification:
 - Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).
 - Perform semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the Citreoviridin fraction.
 - Confirm the purity of the isolated fraction using analytical HPLC and characterize it using spectroscopic methods (NMR, MS, UV/VIS, FT-IR).

Note on Stability: Citreoviridin can isomerize to isocitreoviridin over long storage periods, even when frozen and protected from light. Purity should be verified before use in toxicological studies.

Production of Citreoviridin-13C23

The production of uniformly labeled **Citreoviridin-13C23** would follow the same fermentation protocol as above, with the critical substitution of standard glucose or sucrose in the culture medium with uniformly labeled ¹³C-glucose or ¹³C-sucrose. The labeled precursor will be incorporated by the fungus during the biosynthesis process, resulting in the production of ¹³C-

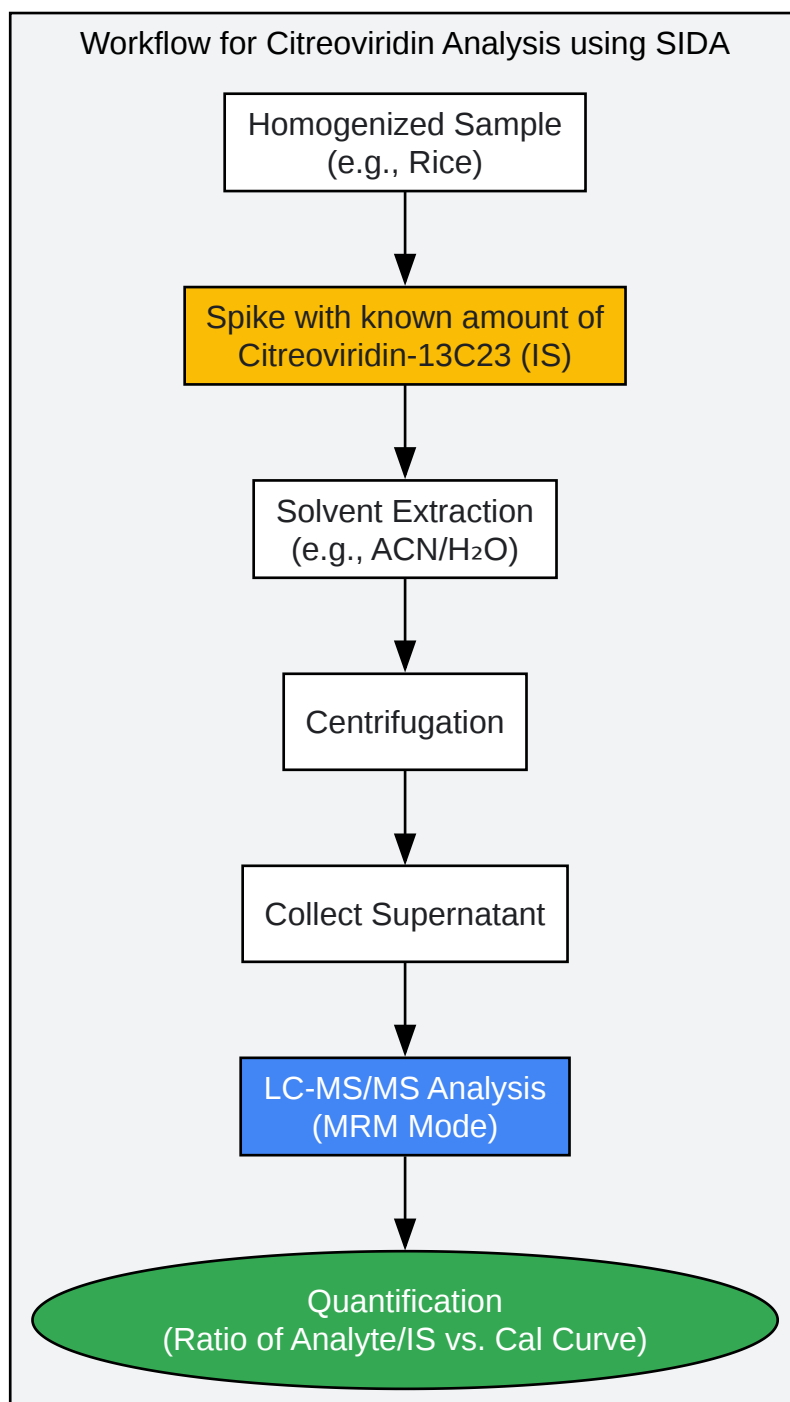
labeled secondary metabolites, including **Citreoviridin-13C23**. The extraction and purification steps remain the same.

Analytical Quantification using LC-MS/MS with Citreoviridin-13C23

This protocol outlines a stable isotope dilution assay (SIDA) for the accurate quantification of Citreoviridin.

- Sample Preparation:
 - Homogenize the sample matrix (e.g., ground rice, corn).
 - Weigh a known amount of the homogenized sample into a tube.
 - Add a precise amount of **Citreoviridin-13C23** internal standard solution (of known concentration) to the sample.
 - Add the extraction solvent (e.g., acetonitrile/water/formic acid mixture).
 - Vortex or sonicate to ensure thorough extraction.
 - Centrifuge the sample to pellet solid material.
- LC-MS/MS Analysis:
 - Transfer the supernatant to an autosampler vial for injection.
 - Perform chromatographic separation using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile/methanol with formic acid).
 - Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for Citreoviridin: Monitor the transition from the precursor ion (e.g., $[M+H]^+$) to a specific product ion.

- MRM Transition for **Citreoviridin-13C23**: Monitor the transition from the ^{13}C -labeled precursor ion ($[\text{M}+23+\text{H}]^+$) to its corresponding product ion.
- Quantification:
 - Create a calibration curve using standards of unlabeled Citreoviridin spiked with the same constant amount of **Citreoviridin-13C23** internal standard.
 - Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
 - Calculate the concentration of Citreoviridin in the unknown sample by comparing its peak area ratio to the calibration curve. This ratio-based calculation corrects for any loss during sample preparation and any matrix effects during ionization.



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